(2-Phenylpropyl)hydrazine
Overview
Description
(2-Phenylpropyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpropyl)hydrazine typically involves the reaction of 2-phenylpropyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
C6H5CH2CH2Br+NH2NH2→C6H5CH2CH2NHNH2+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines or other derivatives.
Scientific Research Applications
(2-Phenylpropyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Phenylpropyl)hydrazine exerts its effects involves the interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can also form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but lacks the propyl group.
Benzylhydrazine: Similar structure but with a benzyl group instead of a phenylpropyl group.
Hydrazine: The simplest hydrazine compound, lacking any aromatic or alkyl substituents.
Uniqueness: (2-Phenylpropyl)hydrazine is unique due to the presence of both a phenyl and a propyl group, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-phenylpropylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKULWTUGAESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274480 | |
Record name | (2-Phenylpropyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-88-7 | |
Record name | (2-Phenylpropyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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